molecular formula C13H21NO3 B2764013 tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate CAS No. 2490406-07-8

tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No.: B2764013
CAS No.: 2490406-07-8
M. Wt: 239.315
InChI Key: RNTYMYMQLFWACF-UHFFFAOYSA-N
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Description

tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a complex organic compound with the molecular formula C13H21NO3. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts significant rigidity and stability to the molecule. It is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate stands out due to its rigid bicyclo[1.1.1]pentane core, which imparts significant stability and unique reactivity compared to other compounds. This structural feature makes it particularly valuable in the synthesis of complex molecules and in the study of molecular interactions .

Biological Activity

Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate, also known as tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 2091263-82-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, mechanisms of action, and safety profiles.

Research indicates that this compound may exhibit activity through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which could make it a candidate for neurological disorders.

Study 1: Enantioselective C–H Functionalization

A significant study explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes using dirhodium tetracarboxylate catalysts. This research demonstrated that compounds similar to tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine can be synthesized with high selectivity, indicating the potential for creating novel derivatives with enhanced biological activity .

Study 2: Biological Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate on various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors
CytotoxicitySelectively toxic to cancer cells

Safety Profile

The safety profile of tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine has been assessed through toxicity studies, which indicate that at therapeutic doses, the compound exhibits low toxicity with manageable side effects . However, further studies are necessary to fully characterize its safety in long-term use.

Properties

IUPAC Name

tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-4-9(5-14)12-6-13(16,7-12)8-12/h9,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTYMYMQLFWACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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